

# Spectroscopic and Spectrometric Characterization of 5-(Trifluoromethyl)indoline: A Technical Guide

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## Compound of Interest

Compound Name: *5-(Trifluoromethyl)indoline*

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This technical guide provides a detailed overview of the spectroscopic and spectrometric data for **5-(Trifluoromethyl)indoline**, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's analytical characterization.

## Summary of Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-(Trifluoromethyl)indoline**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-(Trifluoromethyl)indoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-

Note: A visual representation of a  $^1\text{H}$  NMR spectrum is available but detailed peak assignments and integrations are not provided in the source.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-(Trifluoromethyl)indoline**

Chemical Shift ( $\delta$ ) ppm
Data not publicly available

Table 3: Mass Spectrometry Data for **5-(Trifluoromethyl)indoline**

m/z	Interpretation
Data not publicly available	-

Despite extensive searches of publicly available chemical databases and scientific literature, detailed quantitative  $^{13}\text{C}$  NMR and mass spectrometry data for **5-(Trifluoromethyl)indoline** could not be located. Researchers are advised to acquire this data experimentally for full structural confirmation.

## Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for indoline derivatives. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Weigh 5-10 mg of **5-(Trifluoromethyl)indoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ )).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.

### 2. $^1\text{H}$ NMR Acquisition:

- The  $^1\text{H}$  NMR spectrum can be acquired on a 400 or 500 MHz NMR spectrometer.
- A standard single-pulse experiment is typically used.

- The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

### 3. $^{13}\text{C}$ NMR Acquisition:

- The  $^{13}\text{C}$  NMR spectrum can be acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
- A wider spectral width is required compared to  $^1\text{H}$  NMR (e.g., 0-200 ppm).
- Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans is necessary to obtain a good signal-to-noise ratio (typically 1024 or more scans).
- Data processing is similar to that for  $^1\text{H}$  NMR.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

- Prepare a dilute solution of **5-(Trifluoromethyl)indoline** in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

### 2. Data Acquisition (Electron Ionization - EI):

- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For GC-MS, a suitable capillary column (e.g., DB-5ms) is used to separate the compound before it enters the ion source.

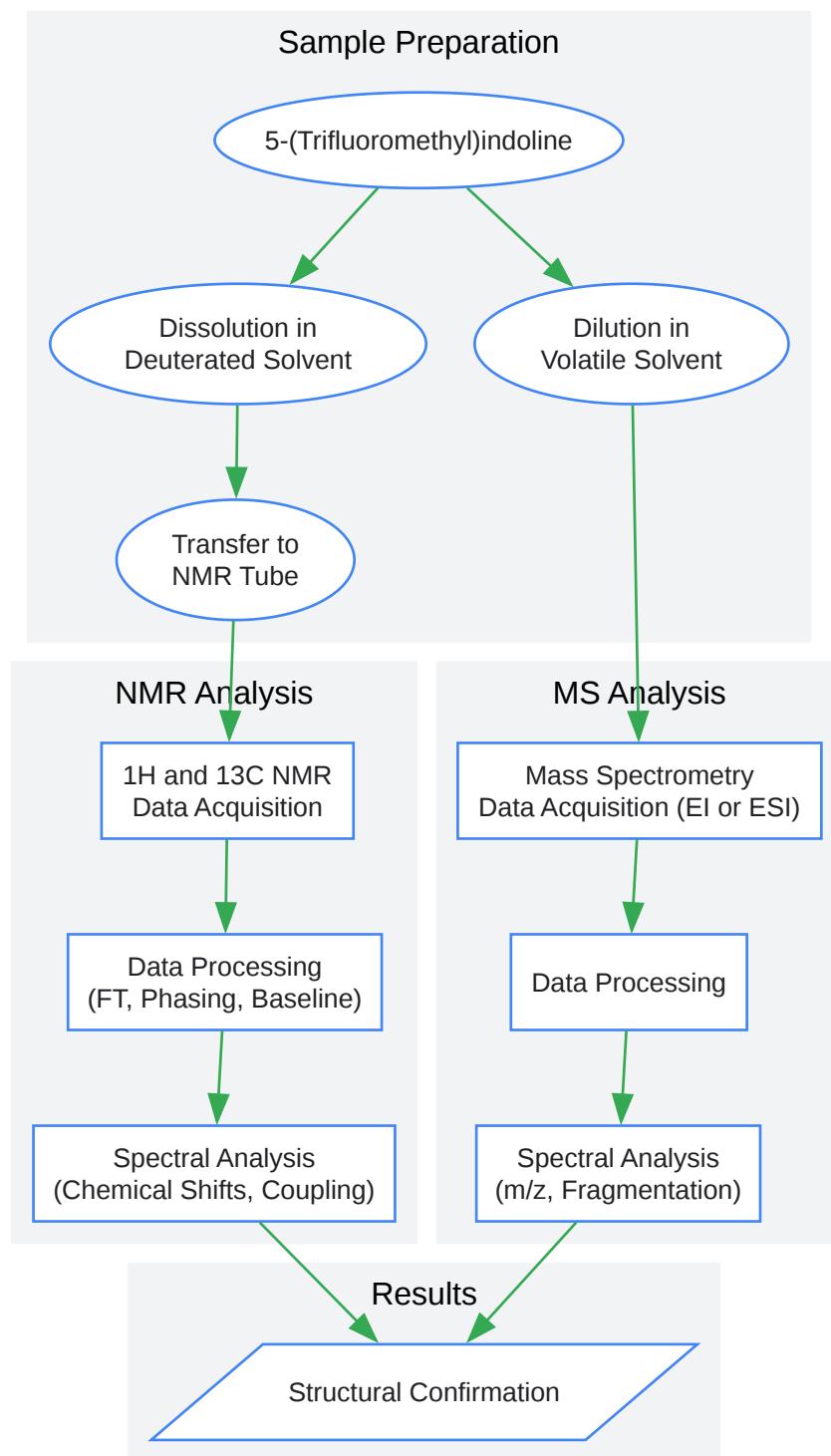
- In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

### 3. Data Analysis:

- The resulting mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound, as well as fragment ion peaks.
- The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.

## Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **5-(Trifluoromethyl)indoline** is illustrated in the diagram below.



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Fig. 1: General workflow for spectroscopic analysis of **5-(Trifluoromethyl)indoline**.

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